Allatostatin IV

Juvenile Hormone Biosynthesis Corpora Allata Neuropeptide Pharmacology

Allatostatin IV (AST4) is the definitive benchmark for insect juvenile hormone (JH) suppression studies. Unlike Allatostatin I, AST4 uniquely achieves 81–97% JH biosynthesis inhibition at 10⁻⁵ M during maximal JH output and reduces in vivo JH III by 50–70% in mated females. Its eight-residue length, validated SAR hierarchy (Leu⁸ > Phe⁶ > Tyr⁴), and demonstrated in vivo efficacy make it the only viable candidate for reproductive endocrinology assays and peptide-based pest control development. Procure the gold-standard A-type allatostatin for reproducible, physiologically relevant results.

Molecular Formula C45H68N12O12
Molecular Weight 969.1 g/mol
CAS No. 123338-13-6
Cat. No. B550140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatostatin IV
CAS123338-13-6
Molecular FormulaC45H68N12O12
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyBYSKWCFHMJZUBY-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatostatin IV (CAS 123338-13-6) Product Overview: Core Identity and Procurement Relevance


Allatostatin IV (AST4, CAS 123338-13-6) is an amidated octapeptide (sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂; M.W. 969.09) belonging to the A-type (cockroach-type) allatostatin family [1]. It is a pleiotropic insect neuropeptide that reversibly inhibits juvenile hormone (JH) biosynthesis in the corpora allata and is the smallest defined member of the Diploptera punctata AST family, making it a key benchmark for structure-activity studies and insect endocrinology research [2][3].

Why Allatostatin IV Cannot Be Interchanged with Other In-Class Allatostatins


Members of the A-type allatostatin family exhibit substantial divergence in potency, efficacy, and biological activity despite sharing a conserved C-terminal Y/FXFGL-amide motif [1]. The eight-amino-acid Allatostatin IV demonstrates a unique efficacy profile that is not recapitulated by other family members, particularly in physiologically demanding contexts. Generic substitution with Allatostatin I or truncated analogs results in profound loss of inhibitory activity, as evidenced by quantitative structure-activity and functional studies detailed below [2].

Quantitative Evidence Guide for Allatostatin IV (CAS 123338-13-6) Differentiation


Superior In Vitro Potency: Allatostatin IV vs. Allatostatin III in JH Biosynthesis Inhibition

In the foundational in vitro bioassay using corpora allata from virgin female Diploptera punctata, Allatostatin IV (AST4) achieved >40% inhibition of juvenile hormone synthesis at a concentration of 10⁻⁸ M [1]. In contrast, Allatostatin III required a nearly 70-fold higher concentration (7 × 10⁻⁷ M) to achieve comparable inhibition levels. This quantifies a substantial potency advantage for AST4 within the same peptide family.

Juvenile Hormone Biosynthesis Corpora Allata Neuropeptide Pharmacology

Critical Amino Acid Side Chains: Quantitative SAR Reveals Non-Redundant Structural Requirements

Systematic alanine-scanning mutagenesis of Allatostatin IV identified a hierarchy of side-chain importance for JH biosynthesis inhibition, with Leu⁸ being most critical, followed by Phe⁶ and Tyr⁴ [1]. This quantitative ranking provides a blueprint for rational peptide design and explains why truncation or substitution of these residues in other AST family members results in functional divergence. Notably, C-terminal amidation is obligatory for receptor affinity and agonistic activity [2].

Structure-Activity Relationship Alanine Scanning Peptide Engineering

Superior Efficacy in High JH-Output Physiological States: Allatostatin IV vs. Allatostatin I

A direct comparative study in Periplaneta americana revealed that Allatostatin IV uniquely maintains potent JH inhibitory activity when corpora allata are in a state of high JH output (mid-cycle sexually mature females) [1]. At a single 10⁻⁵ M dose, AST4 achieved 58-74% inhibition in vitro, while Allatostatin I was largely ineffective under identical conditions. Throughout the reproductive cycle, AST1 never exceeded 25% inhibition, whereas AST4 achieved 33-71% inhibition early in the cycle and 81-97% inhibition towards the end of maximal oocyte growth [1].

Reproductive Endocrinology Corpora Allata Sensitivity In Vivo JH Suppression

In Vivo JH III Reduction Confirmed: Allatostatin IV Outperforms Allatostatin I in Mated Females

In vivo injection studies (100 μg/insect) in Periplaneta americana demonstrated that Allatostatin IV significantly reduces total body JH III levels in mated females (50-70% reduction 12 hours post-injection), whereas Allatostatin I produced no apparent effect under the same conditions [1]. Both peptides were effective in 4-day virgin females, but the differential efficacy in reproductively active mated females highlights a critical functional divergence with direct implications for pest management research.

In Vivo Neuropeptide Injection Endogenous Hormone Quantification Pest Control Research

Truncation Penalty Quantified: Full-Length Allatostatin IV is 10-100× More Potent than C-Terminal Fragments

Truncation of Allatostatin IV to its six- or five-amino-acid C-terminal fragments results in a 10-fold and 100-fold loss of inhibitory activity, respectively, relative to the full-length octapeptide [1]. This quantifies the functional contribution of the N-terminal Asp-Arg residues and underscores that the full sequence is required for optimal receptor engagement and biological potency. This finding is consistent with the broader principle that the conserved C-terminal pentapeptide (YXFGL-amide) is necessary but not sufficient for maximal activity [2].

Peptide Truncation Minimal Active Sequence Synthetic Analog Design

Validated Application Scenarios for Allatostatin IV (CAS 123338-13-6) in Research and Industrial Settings


Insect Endocrinology and Developmental Biology Research Requiring Robust JH Suppression Across Reproductive Stages

Allatostatin IV is the preferred allatostatin for studies involving the reproductive endocrinology of cockroaches and related insect models, particularly when corpora allata sensitivity varies across the reproductive cycle. Unlike Allatostatin I, which fails to inhibit JH synthesis in high-output physiological states (>25% inhibition maximum), AST4 achieves 81-97% inhibition at 10⁻⁵ M during periods of maximal JH production in Periplaneta americana [1]. This ensures reliable JH suppression regardless of endogenous hormonal status.

In Vivo Studies Targeting Juvenile Hormone Titers in Mated or Reproductively Active Insects

For experiments requiring in vivo modulation of JH III levels in mated female insects, Allatostatin IV is uniquely effective. Direct comparative studies demonstrate that AST4 injection (100 μg/insect) reduces total body JH III by 50-70% within 12 hours in mated Periplaneta americana, whereas Allatostatin I produces no measurable effect [1]. This makes AST4 the only viable candidate for in vivo JH suppression in reproductively competent insect models.

Structure-Activity Relationship (SAR) Studies Using a Well-Characterized Benchmark Peptide

Allatostatin IV serves as the foundational benchmark peptide for allatostatin SAR investigations. Its short eight-amino-acid length, combined with comprehensive alanine-scanning and D-amino acid replacement data, provides a quantitative framework for designing and evaluating novel analogs [1]. The established side-chain importance hierarchy (Leu⁸ > Phe⁶ > Tyr⁴) enables rational peptide engineering and assessment of synthetic modifications, including N-terminal extensions or conformational constraints [2].

Pest Control and Insect Growth Regulation Research Requiring In Vivo Efficacy

Allatostatin IV has been explicitly claimed in patents as a candidate for insect growth regulation and pest control applications, operating by inhibiting juvenile hormone biosynthesis to disrupt normal development, maturation, and reproduction of target insects [1]. Its demonstrated in vivo efficacy in reducing endogenous JH III levels (50-70% reduction in mated females) positions it as a lead compound for developing peptide-based insect management strategies where traditional small-molecule JH analogs may face resistance issues [2].

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